4-Bromobenzylmalononitrile
Overview
Description
4-Bromobenzylmalononitrile is a useful research compound. Its molecular formula is C10H7BrN2 and its molecular weight is 235.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromobenzylmalononitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromobenzylmalononitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis and Structural Analysis in Molecular Solids
4-Bromobenzylmalononitrile has been utilized in the synthesis and structural analysis of molecular solids. For instance, studies have demonstrated its role in the formation of ion-pair complexes with unique structural and magnetic properties, which could have implications in materials science and magnetic applications (Ni et al., 2005).
2. Electrochemical Applications
The compound has found applications in electrochemistry, particularly in controlled electrochemical deposition. This is evident in the deposition of diazonium salts on carbon surfaces, where 4-Bromobenzylmalononitrile plays a crucial role (López et al., 2019).
3. Catalytic Activities and Electrosynthesis
4-Bromobenzylmalononitrile has been used as a catalyst in electrosynthesis processes. It facilitates the reduction of CO2 and assists in the electrosynthesis of certain acids, indicating its potential in green chemistry and carbon capture technologies (Mohammadzadeh et al., 2020).
4. Functionalization of Materials
This compound is instrumental in the functionalization of various materials, such as glassy carbon. It plays a role in chemical functionalization processes, which are vital in the development of advanced materials with specific surface properties (Actis et al., 2008).
5. Graphene Research
In graphene research, 4-Bromobenzylmalononitrile has been utilized to study site-dependent functionalization and doping effects on graphene. This has implications for electronic devices and composite structures (Lim et al., 2010).
properties
IUPAC Name |
2-[(4-bromophenyl)methyl]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-4,9H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGNUIZSPVENNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C#N)C#N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromobenzyl)malononitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.